3-(4-氟苯氧基)丙烯

概述

描述

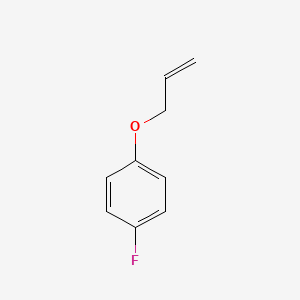

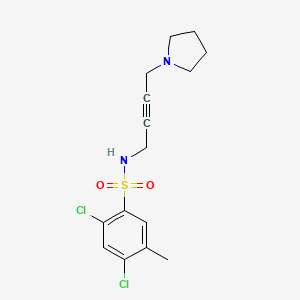

3-(4-Fluorophenoxy)propene, also known as FPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPP is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform.

科学研究应用

荧光化学传感器

4-甲基-2,6-二甲酰苯酚 (DFP) 是一种与 3-(4-氟苯氧基)丙烯相关的化合物,可作为开发能够检测各种分析物的化学传感器的关键平台。这些化学传感器对金属离子、阴离子、中性分子表现出很高的选择性和灵敏性,为环境监测和诊断应用提供了巨大的潜力 (Roy, 2021)。

氢键

评估了有机氟(如含氟苯氧基化合物)作为氢键受体的能力。研究表明,尽管氟和氢之间的接触相对较弱,但由于它们的能级与范德华复合物相似,因此不被认为是氢键。这种理解对于为各种应用设计分子结构至关重要 (Howard 等,1996)。

氟化石墨烯

氟化石墨烯将二维层结构、宽带隙和由于碳氟键而产生的高稳定性结合在一起,成为环境修复和能源应用的重要材料。它表现出的独特的纳米结构和各种类型的 C-F 键使其能够用于广泛的应用,包括储能装置、电化学传感器和生物应用 (Feng 等,2016)。

含氟聚合物的合成和性质

聚四氟乙烯 (PTFE) 及其衍生物的合成和表征揭示了它们由于其化学惰性、疏水性、优异的热稳定性和低摩擦系数而具有重要的工业意义。这些材料在涂层、润滑、航空航天和医疗领域得到应用,展示了含氟化合物在先进材料科学中的多功能实用性 (Puts 等,2019)。

作用机制

Target of Action

The primary target of 3-(4-Fluorophenoxy)propene is the Androgen receptor . The Androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . It plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

It is known to interact with the androgen receptor . The interaction between the compound and its target may result in changes in the receptor’s activity, potentially influencing the expression of genes regulated by this receptor .

Biochemical Pathways

Given its interaction with the androgen receptor, it may influence pathways regulated by this receptor .

Pharmacokinetics

These properties play a critical role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-(4-Fluorophenoxy)propene’s action depend on its interaction with the Androgen receptor and the subsequent changes in gene expression . These effects can vary widely, influencing various biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluorophenoxy)propene. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the Androgen receptor .

属性

IUPAC Name |

1-fluoro-4-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUDNSQUWYPTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2964371.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)

![3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2964375.png)

![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide](/img/structure/B2964381.png)